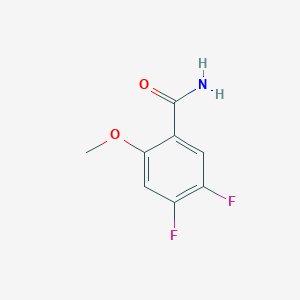

4,5-Difluoro-2-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,5-Difluoro-2-methoxybenzamide is a chemical compound with the CAS Number: 425702-23-4 . It has a molecular weight of 187.15 and is a solid at ambient temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 4,5-difluoro-2-methoxybenzamide . The Inchi Code is 1S/C8H7F2NO2/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H2,11,12) .Physical And Chemical Properties Analysis

4,5-Difluoro-2-methoxybenzamide is a solid at ambient temperature .Applications De Recherche Scientifique

Chemical Synthesis and Catalysis

4,5-Difluoro-2-methoxybenzamide has been explored in the context of chemical synthesis, specifically in Rhodium(III)-catalyzed chemodivergent annulations. This process involves C-H activation, where sulfoxonium ylide acts as a carbene precursor under acid-controlled conditions to promote cyclizations, showcasing the compound's utility in facilitating diverse chemical reactions (Xu et al., 2018).

Molecular Structure and Intermolecular Interactions

Research into the molecular structure and intermolecular interactions of related methoxybenzamide compounds has provided insights into how modifications in molecular structure, such as the addition of fluoro groups, affect their chemical properties and interactions. For example, studies on N-3-hydroxyphenyl-4-methoxybenzamide highlight the importance of intermolecular interactions and how they influence molecular geometry, potentially offering clues on how the difluoro modification in 4,5-difluoro-2-methoxybenzamide could alter its behavior and application in scientific research (Karabulut et al., 2014).

Antibacterial Research

In the realm of antibacterial research, derivatives of methoxybenzamide, such as 3-methoxybenzamide, have been investigated for their ability to inhibit the bacterial cell division protein FtsZ. This research suggests the potential of 4,5-difluoro-2-methoxybenzamide in developing new antibacterial agents with improved pharmaceutical properties, as modifications to the methoxybenzamide structure have led to the identification of potent antistaphylococcal compounds (Haydon et al., 2010).

Corrosion Inhibition

Methoxy-substituted compounds have been examined for their role in corrosion inhibition, particularly in protecting carbon steel in hydrochloric acid medium. While not directly studying 4,5-difluoro-2-methoxybenzamide, this research area highlights how methoxybenzamides and their derivatives can serve as effective corrosion inhibitors, suggesting a potential application for 4,5-difluoro-2-methoxybenzamide in materials science (Fouda et al., 2020).

Propriétés

IUPAC Name |

4,5-difluoro-2-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKZXTWIIXLENC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)N)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70476374 |

Source

|

| Record name | 4,5-DIFLUORO-2-METHOXYBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Difluoro-2-methoxybenzamide | |

CAS RN |

425702-23-4 |

Source

|

| Record name | 4,5-DIFLUORO-2-METHOXYBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,20-Dichloro-13,31-diethyl-4,22-dioxa-13,18,31,36-tetrazanonacyclo[19.15.0.03,19.05,17.06,14.07,12.023,35.024,32.025,30]hexatriaconta-1(36),2,5(17),6(14),7,9,11,15,18,20,23(35),24(32),25,27,29,33-hexadecaene](/img/structure/B1314786.png)

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate](/img/structure/B1314788.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B1314792.png)

![Ethyl 5-boc-4,5,6,7-tetrahydrothieno[3,2-C]pyridine-2-methanol](/img/structure/B1314793.png)

![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1314796.png)

![1-[(tert-Butoxy)carbonyl]-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B1314801.png)

![cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1314806.png)

![(1R,4R)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B1314809.png)